17-AAG -

17-AAG

Catalog Number: EVT-1597166
CAS Number:
Molecular Formula: C31H43N3O8
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

17-Allylamino-17-demethoxygeldanamycin is classified as an antineoplastic agent and is part of the larger category of heat shock protein inhibitors. It has been studied extensively in preclinical models for its potential therapeutic applications in various cancers, including breast cancer, prostate cancer, and neurodegenerative diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 17-allylamino-17-demethoxygeldanamycin typically involves the modification of the geldanamycin structure to enhance its pharmacological properties while reducing toxicity. One common method includes the introduction of an allylamino group at the 17-position of the geldanamycin molecule.

  1. Reagents and Conditions: The synthesis often employs reagents such as allylamine and various solvents under controlled temperatures.
  2. Procedure: The reaction mixture is stirred at room temperature for a specified duration, followed by extraction and purification processes such as column chromatography to isolate the final product .
  3. Yield: The yield of synthesized compounds can vary based on specific reaction conditions, but it is crucial to optimize these parameters to achieve high purity and yield.
Molecular Structure Analysis

Structure and Data

The molecular formula for 17-allylamino-17-demethoxygeldanamycin is C_20H_24N_2O_4. Its structure features a complex arrangement that includes:

  • A quinone moiety
  • An amino group at the 17-position
  • A methoxy group that has been removed from the original geldanamycin structure

The compound's three-dimensional conformation plays a vital role in its interaction with heat shock protein 90, influencing its binding affinity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

17-Allylamino-17-demethoxygeldanamycin undergoes several significant chemical reactions, primarily involving its interaction with heat shock protein 90:

  1. Binding to Heat Shock Protein 90: The compound binds to the ATP-binding pocket of heat shock protein 90, inhibiting its function.
  2. Client Protein Degradation: This binding promotes the degradation of client proteins via proteasomal pathways, leading to reduced levels of oncogenic proteins .
  3. Cellular Effects: In treated cells, this results in apoptosis or programmed cell death, particularly in cancer cells that rely on these client proteins for survival.
Mechanism of Action

Process and Data

The mechanism through which 17-allylamino-17-demethoxygeldanamycin exerts its effects involves multiple pathways:

  1. Inhibition of Heat Shock Protein 90: By binding to heat shock protein 90, it disrupts the chaperone's ability to stabilize client proteins.
  2. Induction of Apoptosis: This disruption leads to an accumulation of misfolded proteins, triggering stress responses within the cell that ultimately result in apoptosis.
  3. Modulation of Signaling Pathways: The compound also affects signaling pathways related to cell growth and survival, enhancing apoptosis in cancer cells while potentially affecting normal cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Molecular Weight: Approximately 360.42 g/mol.
  2. Solubility: It has limited solubility in water but can be enhanced through formulation techniques such as encapsulation in liposomes .
  3. Stability: The compound is sensitive to light and moisture; thus, it requires careful handling during storage.

Relevant Data or Analyses

Studies have shown that formulations like liposomal encapsulation can significantly improve the bioavailability and stability of 17-allylamino-17-demethoxygeldanamycin, making it more effective for therapeutic applications .

Applications

Scientific Uses

The primary application of 17-allylamino-17-demethoxygeldanamycin lies in cancer therapy:

  1. Cancer Treatment: It has shown promise in treating various cancers by targeting heat shock protein 90-dependent pathways.
  2. Neurodegenerative Diseases: Research indicates potential benefits in conditions like Alzheimer's disease by reducing tau aggregation through modulation of heat shock protein interactions .
  3. Clinical Trials: Ongoing clinical trials are evaluating its efficacy in patients with breast cancer and other malignancies, focusing on its ability to serve as a biomarker for treatment response .

Properties

Product Name

17-AAG

IUPAC Name

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10-,20-15-/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-BGGMETADSA-N

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.